Octadecaneperoxoic acid

Description

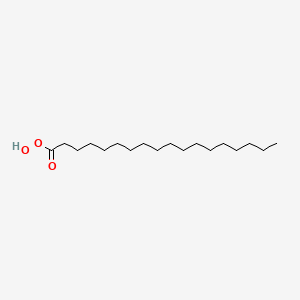

The provided evidence focuses on Octadecanoic acid, 10-oxo- (CAS 4158-12-7), a derivative of octadecanoic acid (stearic acid) with a ketone functional group at the 10th carbon. Its molecular formula is C₁₈H₃₄O₃, with a molecular weight of 298.4608 g/mol . This compound is structurally distinct from peroxoic acids (which contain an -O-O- group), such as octadecaneperoxoic acid (hypothetically, CH₃(CH₂)₁₆COOOH). For clarity, this analysis will focus on Octadecanoic acid, 10-oxo- and its comparison to structurally related compounds listed in the evidence.

Properties

CAS No. |

5796-86-1 |

|---|---|

Molecular Formula |

C18H36O3 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

octadecaneperoxoic acid |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h20H,2-17H2,1H3 |

InChI Key |

SHBUUTHKGIVMJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecaneperoxoic acid can be synthesized through several methods. One common method involves the reaction of octadecanoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C18H36O2} + \text{H2O2} \rightarrow \text{C18H36O3} + \text{H2O} ] This method requires careful control of temperature and pH to ensure the formation of the desired peroxycarboxylic acid .

Industrial Production Methods

In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Octadecaneperoxoic acid undergoes several types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize various organic substrates.

Reduction: It can be reduced to octadecanoic acid under specific conditions.

Substitution: It can participate in substitution reactions where the peroxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include alkenes and amines. The reaction typically occurs under mild conditions.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used to replace the peroxy group.

Major Products Formed

Oxidation: Epoxides and amine oxides are common products.

Reduction: Octadecanoic acid is the primary product.

Substitution: The products depend on the nucleophile used.

Scientific Research Applications

Octadecaneperoxoic acid has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in organic synthesis.

Biology: It is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development.

Industry: It is used in the production of epoxides and other valuable chemicals

Mechanism of Action

The mechanism of action of octadecaneperoxoic acid involves the transfer of oxygen atoms to substrates. This process is facilitated by the highly reactive peroxy group. The molecular targets include double bonds in alkenes and amine groups in organic compounds. The pathways involved are primarily oxidative in nature .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists 25 structurally diverse compounds related to Octadecanoic acid, 10-oxo-. These include halogenated aromatics, esters, amines, and heterocycles. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison

| Compound Name | Functional Groups/Features | Key Differences from Octadecanoic Acid, 10-Oxo- |

|---|---|---|

| 1,10-Dibromodecane | Bromoalkane (two terminal Br atoms) | No carboxylic acid or ketone; linear alkane backbone |

| 4-Iodo-2,6-dimethylaniline | Iodoaromatic, amine, methyl groups | Aromatic ring with substituents; lacks aliphatic chain |

| Ethyl hydrazinecarboxylate | Hydrazine, ester | Small molecule; no long hydrocarbon chain |

| Triethyl 1,3,5-benzenetricarboxylate | Aromatic tricarboxylate ester | Rigid benzene core; three ester groups |

| N-Benzyl-1-(4-fluorophenyl)-2-methyl-2-aminopropane | Fluorophenyl, amine, branched chain | Complex branched structure; no oxygenated groups |

Key Findings:

Functional Diversity: Unlike Octadecanoic acid, 10-oxo-, most listed compounds lack both the long aliphatic chain and the ketone-carboxylic acid motif. Exceptions include 7-methoxy-2-tetralone (a cyclic ketone) and 4-isopropylphenol (phenolic group), but neither share the C18 backbone.

Reactivity: Compounds like 2,3,4,6-tetra-O-benzyl-D-glucopyranose (a protected sugar derivative) exhibit high stereochemical complexity, whereas Octadecanoic acid, 10-oxo- has simpler linear reactivity dominated by its ketone and carboxylic acid groups.

Applications: Many listed compounds (e.g., Pigment Yellow 5) are industrial dyes or intermediates, whereas Octadecanoic acid, 10-oxo- is more likely used in surfactants or lipid research due to its amphiphilic structure .

Limitations and Discrepancies

For example:

- Peroxoic acids (R-CO-O-OH) differ critically in their peroxide (-O-O-) linkage, which enhances oxidative reactivity compared to ketones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.